![molecular formula C9H6O3 B12892704 6-Hydroxy-5-benzofurancarboxaldehyde CAS No. 20073-22-7](/img/structure/B12892704.png)
6-Hydroxy-5-benzofurancarboxaldehyde
Overview
Description
6-Hydroxybenzofuran-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H6O3. It is a derivative of benzofuran, featuring a hydroxyl group at the 6th position and an aldehyde group at the 5th position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-5-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form 6-methoxybenzofuran. This intermediate is then demethylated using sodium 1-dodecanethiolate to yield 6-Hydroxybenzofuran-5-carbaldehyde .
Industrial Production Methods: Industrial production methods for 6-Hydroxybenzofuran-5-carbaldehyde are designed to be cost-effective and scalable. The process involves the same synthetic route as described above but optimized for large-scale production. This includes the use of safer reagents, efficient reaction conditions, and environmentally benign processes .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxybenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: 6-Hydroxybenzofuran-5-carboxylic acid.
Reduction: 6-Hydroxybenzofuran-5-methanol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of benzofuran compounds, including 6-hydroxy-5-benzofurancarboxaldehyde, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have indicated that certain benzofuran derivatives can effectively target the epidermal growth factor receptor (EGFR), demonstrating IC50 values significantly lower than standard chemotherapy agents .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve interaction with key proteins involved in cell proliferation and survival pathways. Molecular docking studies have revealed strong binding affinities to targets such as protein kinases, which are crucial in cancer biology .
Organic Synthesis
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various functionalized benzofuran derivatives. It can be synthesized through several methods, including the reaction of benzofuran derivatives with aldehyde functionalities under specific conditions . The versatility of this compound allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
Example Reactions
- Formation of Spiro Compounds : The compound can react with α-ketolactones to yield spiro-bis-lactones, showcasing its utility in creating complex molecular architectures .
- Vinylogous Reactions : It can also be employed in vinylogous reactions that facilitate the formation of new carbon-carbon bonds, further expanding its application in synthetic organic chemistry .
Biological Research
Biological Activity Studies
Beyond its synthetic utility, this compound has been investigated for its biological activities beyond anticancer effects. Studies have reported potential antioxidant properties and antimicrobial activities against various pathogens, indicating its broad-spectrum biological relevance .
Case Studies and Research Findings
- A study highlighted the cytotoxic effects of benzofuran derivatives on multiple cancer cell lines, demonstrating significant growth inhibition compared to control treatments .
- Another investigation focused on the use of network pharmacology to explore the inflammatory response modulation by compounds related to this compound, suggesting its potential role in anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 6-Hydroxybenzofuran-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
6-Hydroxybenzofuran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Hydroxybenzofuran-6-carbaldehyde: The position of the hydroxyl and aldehyde groups is reversed, leading to different reactivity and biological activity.
6-Methoxybenzofuran-5-carbaldehyde: The methoxy group replaces the hydroxyl group, affecting its chemical properties and reactivity
Uniqueness: 6-Hydroxybenzofuran-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the benzofuran ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Biological Activity
6-Hydroxy-5-benzofurancarboxaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzofuran core with a hydroxyl group at the 6-position and an aldehyde functional group. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This is significant in contexts such as cancer therapy, where enzyme modulation can affect tumor growth.
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibiotic agent.
Anticancer Activity
Research indicates that derivatives of benzofuran, including this compound, possess notable anticancer properties. A study highlighted that benzofuran derivatives exhibited cytotoxicity against various cancer cell lines, including K562 (leukemia) and HCT116 (colon cancer) cells. The IC50 values ranged from 5 μM to 25 μM, suggesting potent activity at low concentrations .
Antimicrobial Effects
The compound has demonstrated antimicrobial effects against several bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.78 μg/mL to 6.25 μg/mL against Gram-positive and Gram-negative bacteria . This positions it as a promising candidate for antibiotic development.
Case Studies
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Cytotoxicity Against Cancer Cells :
- A study evaluated the cytotoxic effects of various benzofuran derivatives on K562 cells. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced anticancer activity. Compounds with hydroxyl substitutions showed enhanced cytotoxicity compared to their non-hydroxylated counterparts .
- Antimicrobial Screening :
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
6-hydroxy-1-benzofuran-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-5,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDYEDIKYWNXGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483308 | |
Record name | 6-Hydroxy-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20073-22-7 | |
Record name | 6-Hydroxy-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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